Tridec-2-enedioic acid
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Overview
Description
(2E)-tridec-2-enedioic acid is an organic compound with the molecular formula C13H22O4 It is a dicarboxylic acid with a double bond between the second and third carbon atoms in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-tridec-2-enedioic acid typically involves the oxidation of corresponding alkenes or the use of specific catalysts to introduce the double bond at the desired position. One common method involves the use of Grignard reagents followed by oxidation to form the dicarboxylic acid. The reaction conditions often require controlled temperatures and the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of (2E)-tridec-2-enedioic acid may involve large-scale oxidation processes using more efficient and cost-effective catalysts. These processes are designed to maximize yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2E)-tridec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Alcohols, amines, and other nucleophiles can react with the carboxylic acid groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, and shorter-chain dicarboxylic acids. These products have diverse applications in different industries.
Scientific Research Applications
(2E)-tridec-2-enedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-tridec-2-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses, metabolic pathways, and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-butenedioic acid: A shorter-chain dicarboxylic acid with similar reactivity but different physical properties.
(2E)-10-hydroxydec-2-enoic acid: Another dicarboxylic acid with a hydroxyl group, used in different applications.
Uniqueness
(2E)-tridec-2-enedioic acid is unique due to its longer carbon chain and specific positioning of the double bond, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that shorter-chain dicarboxylic acids may not fulfill.
Properties
IUPAC Name |
tridec-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTCVGUNYZWEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(=O)O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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